Cap-dependent endonuclease-IN-16
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Overview
Description
Cap-dependent endonuclease-IN-16 is a potent inhibitor of cap-dependent endonuclease, a crucial enzyme involved in the transcription and replication of certain viruses, including influenza. This compound is a pyridone polycyclic derivative and has shown significant potential in antiviral research, particularly for its ability to inhibit viral replication by targeting the cap-snatching mechanism of viral mRNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-16 involves multiple steps, starting with the preparation of the pyridone core. The synthetic route typically includes the formation of the polycyclic structure through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity. Common reagents used in these reactions include various acids, bases, and organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as crystallization, filtration, and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-16 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound with modified functional groups that can enhance or alter its inhibitory activity against cap-dependent endonuclease .
Scientific Research Applications
Cap-dependent endonuclease-IN-16 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of cap-dependent endonucleases and to develop new derivatives with enhanced activity.
Biology: Employed in research to understand the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza and other viruses that utilize the cap-snatching mechanism.
Industry: Utilized in the development of new antiviral therapies and in the study of drug resistance mechanisms
Mechanism of Action
Cap-dependent endonuclease-IN-16 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the cap-snatching process in viral mRNA synthesis. This inhibition prevents the cleavage of host mRNA, thereby blocking the synthesis of viral mRNA and subsequent viral replication. The molecular targets involved include the PA subunit of the viral RNA polymerase complex .
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity
Uniqueness
Cap-dependent endonuclease-IN-16 is unique due to its specific polycyclic pyridone structure, which provides a distinct mechanism of inhibition and potentially higher efficacy compared to other inhibitors. Its structure-activity relationship studies have shown that certain substitutions on the polycyclic rings can significantly enhance its inhibitory activity .
Properties
Molecular Formula |
C28H25F2N3O7S |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1 |
InChI Key |
MMACUBSSWNDPDF-LXLDGUEBSA-N |
Isomeric SMILES |
CC1C2=C(C=CC(=C2F)F)[C@@H](C3=CC=CC=C3S1)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
Canonical SMILES |
CC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC |
Origin of Product |
United States |
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